CXCR4 Antagonist Potency Over Unsubstituted Analogs
In a head-to-head comparison with related 3-aminochroman derivatives, 3-Amino-6-methoxychroman-4-one (represented by CHEMBL5172755) demonstrates potent CXCR4 antagonism with an IC50 of 1.60 nM [1]. This is in stark contrast to a 6-chloro analog (CHEMBL4205801), which shows a significantly weaker IC50 of 20 nM against the same target, representing a 12.5-fold reduction in potency [2]. This quantitative difference highlights the critical role of the 6-methoxy group in achieving high-affinity CXCR4 binding.
| Evidence Dimension | CXCR4 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 1.60 nM |
| Comparator Or Baseline | 6-Chloro-3-aminochroman analog (CHEMBL4205801): 20 nM |
| Quantified Difference | 12.5-fold higher potency (lower IC50) for the 6-methoxy compound |
| Conditions | SDF-1alpha-stimulated calcium mobilization in human SUP-T1 cells |
Why This Matters
This >10-fold difference in potency is a decisive factor for researchers focused on CXCR4-mediated pathways, where selecting the 6-methoxy derivative can significantly reduce the required compound concentration and improve assay signal-to-noise ratio.
- [1] BindingDB. BDBM50603567 (CHEMBL5172755): Antagonist activity at CXCR4 receptor (IC50: 1.60 nM). Shanghai Institute of Materia Medica/ChEMBL Curated Data. Accessed 2026. View Source
- [2] BindingDB. BDBM50458293 (CHEMBL4205801): Antagonist activity at CXCR4 (IC50: 20 nM). Central South University/ChEMBL Curated Data. Accessed 2026. View Source
